Despropoxy Ethoxy Udenafil was developed as part of research efforts to create more effective treatments for erectile dysfunction. It is derived from modifications of existing phosphodiesterase inhibitors, with the aim of improving efficacy and reducing side effects. The compound is not widely available commercially but is primarily used in clinical research settings.
The synthesis of Despropoxy Ethoxy Udenafil typically involves several key steps, including the modification of precursor compounds through various organic reactions. The synthesis can be achieved via the following general method:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance are employed to monitor the progress of reactions and confirm the structure of the final product.
The molecular structure of Despropoxy Ethoxy Udenafil can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features a bicyclic core with various substituents that contribute to its pharmacological activity.
Despropoxy Ethoxy Udenafil undergoes various chemical reactions that are pertinent to its function as a phosphodiesterase type 5 inhibitor:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of enzymes in biological systems. Understanding these reactions is crucial for optimizing dosage forms and predicting pharmacokinetic profiles.
Despropoxy Ethoxy Udenafil exerts its pharmacological effects primarily through the inhibition of phosphodiesterase type 5 enzymes found in the smooth muscle cells lining blood vessels in the penis and lungs. By inhibiting this enzyme, Despropoxy Ethoxy Udenafil increases levels of cyclic guanosine monophosphate, leading to enhanced vasodilation and increased blood flow.
Despropoxy Ethoxy Udenafil is primarily investigated for its potential applications in treating erectile dysfunction and pulmonary arterial hypertension. Research continues into its efficacy compared to other phosphodiesterase inhibitors, with studies focusing on:
Despropoxy Ethoxy Udenafil (CAS 268204-07-5) is a modified derivative of the phosphodiesterase-5 (PDE5) inhibitor udenafil. Its molecular formula is C₂₄H₃₄N₆O₄S, with a molecular weight of 502.64 g/mol [3] [9]. The IUPAC name, 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide, reflects its structural components systematically [3] [9]:
The name adheres to IUPAC priority rules, where the benzenesulfonamide group (higher priority) dictates the parent chain over the ether [6] [10]. The ethoxy group is denoted as a substituent ("4-ethoxy"), consistent with alkoxy nomenclature for ethers [4].
Table 1: IUPAC Name Breakdown
| Component | Segment in Name | Structural Feature |
|---|---|---|
| Parent chain | Benzenesulfonamide | C₆H₄SO₂N- |
| Ether substituent | 4-ethoxy | -OC₂H₅ at benzene C4 |
| Heterocyclic moiety | 3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl) | Fused pyrazole-pyrimidine at benzene C3 |
| Alkyl side chain | N-[2-(1-methylpyrrolidin-2-yl)ethyl] | -CH₂CH₂-pyrrolidine (chiral) |
Despropoxy Ethoxy Udenafil is an impurity or analog of udenafil (C₂₅H₃₆N₆O₄S), differing by the replacement of the propoxy group (-OC₃H₇) with ethoxy (-OC₂H₅) on the benzene ring [3] [5]. This change reduces the alkyl chain length from three carbons to two, altering hydrophobicity and steric bulk. Key comparisons:
Table 2: Structural Comparison with Udenafil
| Property | Despropoxy Ethoxy Udenafil | Udenafil |
|---|---|---|
| Molecular formula | C₂₄H₃₄N₆O₄S | C₂₅H₃₆N₆O₄S |
| Alkoxy group | Ethoxy (-OC₂H₅) | Propoxy (-OC₃H₇) |
| Molecular weight | 502.64 g/mol | 516.66 g/mol |
| Key modification | Dealkylation at benzene ring | Parent structure |
The compound exhibits chirality due to the stereogenic center at C2 of the pyrrolidine ring. The IUPAC name specifies absolute configuration as (R) or (S), though the specific enantiomer is undefined in public records [8] [9].
CCCOc1ccc(cc1c1nc2c(CCC)nn(c2c(=O)[nH]1)C)S(=O)(=O)NCCC1CCCN1C) and InChIKey (PSPSFLPHYGXVSM-UHFFFAOYSA-N) imply racemic or unspecified stereochemistry [3] [9].Geometric isomerism is absent, as no double bonds or rings enable E/Z isomerism. Solubility: Predominantly hydrophobic (XLogP ≈ 3.0–3.5), with limited water solubility. Hydrogen-bonding capacity (2 donors, 6 acceptors) may enhance solubility in polar organics [9].Stability:
Table 3: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular weight | 502.64 g/mol |
| Hydrogen bond donors | 2 (sulfonamide NH, pyrimidinone NH) |
| Hydrogen bond acceptors | 6 |
| Topological polar surface area | 130.59 Ų |
| Estimated XLogP | 3.0–3.5 |
| pKa (acidic) | ~10–11 (sulfonamide) |
| pKa (basic) | ~8–9 (tertiary amine) |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1